molecular formula C16H14ClNO3S B5739122 N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide

Cat. No. B5739122
M. Wt: 335.8 g/mol
InChI Key: MMEYJOIXPGPPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide, also known as MDPT, is a synthetic compound that belongs to the class of phenethylamine and cathinone. It is a new psychoactive substance that has recently gained attention in the research community due to its potential therapeutic applications. The purpose of

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide acts by inhibiting the reuptake of dopamine and releasing serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which are responsible for regulating mood, motivation, and reward. The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide is not fully understood, but it is believed to involve the modulation of the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. It also produces subjective effects such as euphoria, increased sociability, and heightened sensory perception. The duration of the effects of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide varies depending on the dose and route of administration.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It also produces consistent effects across different subjects, making it a reliable tool for studying the effects of dopamine and serotonin on behavior and cognition. However, there are some limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide in lab experiments. Its effects on the brain are not fully understood, and there is a risk of toxicity and adverse effects at high doses.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide. One area of interest is the development of more selective dopamine and serotonin modulators that can produce therapeutic effects without the risk of adverse effects. Another area of research is the investigation of the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide on the brain and behavior. Finally, the potential use of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide as a tool for studying the role of dopamine and serotonin in psychiatric disorders such as depression and anxiety is an area of ongoing research.
Conclusion:
N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide is a synthetic compound that has gained attention in the research community due to its potential therapeutic applications. It acts by inhibiting the reuptake of dopamine and releasing serotonin in the brain, leading to a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, there are also some limitations and risks associated with its use. Ongoing research on N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide is focused on developing more selective modulators and investigating its long-term effects on the brain and behavior.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide can be synthesized using a two-step process. The first step involves the synthesis of 2-chloro-5-(methylthio)benzoyl chloride, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to yield N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide. The purity and yield of the final product depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to act as a potent dopamine reuptake inhibitor and serotonin releaser, which makes it a potential candidate for the treatment of depression, anxiety, and other psychiatric disorders. N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-(methylthio)benzamide has also been studied for its potential use as a cognitive enhancer and neuroprotective agent.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-5-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c1-22-11-3-4-13(17)12(7-11)16(19)18-8-10-2-5-14-15(6-10)21-9-20-14/h2-7H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEYJOIXPGPPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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